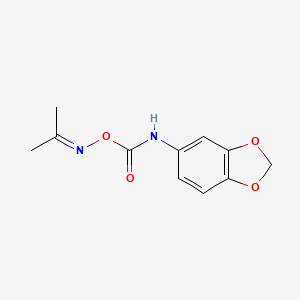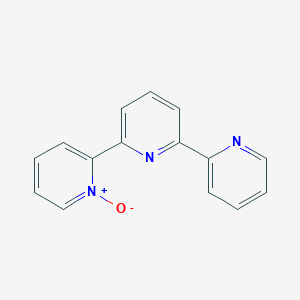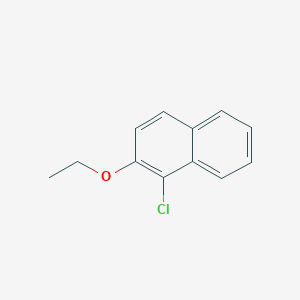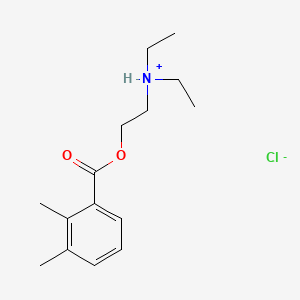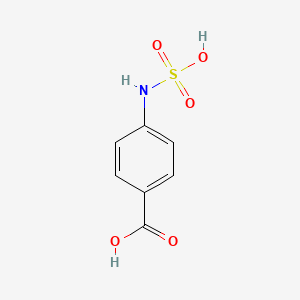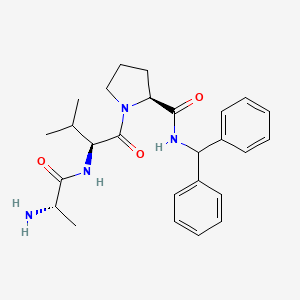
L-Alanyl-L-valyl-N-(diphenylmethyl)-L-prolinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Alanyl-L-valyl-N-(diphenylmethyl)-L-prolinamide is a synthetic peptide compound It is composed of three amino acids: L-alanine, L-valine, and L-proline, with a diphenylmethyl group attached to the nitrogen atom of the proline residue
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of L-Alanyl-L-valyl-N-(diphenylmethyl)-L-prolinamide typically involves the stepwise coupling of the amino acids L-alanine, L-valine, and L-proline. The diphenylmethyl group is introduced through a specific reaction with the proline residue. The synthesis can be carried out using solid-phase peptide synthesis (SPPS) or solution-phase peptide synthesis.
-
Solid-Phase Peptide Synthesis (SPPS)
Step 1: The synthesis begins with the attachment of the first amino acid (L-alanine) to a solid support resin.
Step 2: The amino group of L-alanine is protected with a suitable protecting group (e.g., Fmoc or Boc).
Step 3: The second amino acid (L-valine) is coupled to the deprotected amino group of L-alanine using a coupling reagent such as HBTU or DIC.
Step 4: The protecting group is removed, and the third amino acid (L-proline) is coupled in a similar manner.
Step 5: The diphenylmethyl group is introduced by reacting the proline residue with diphenylmethyl chloride in the presence of a base such as triethylamine.
Step 6: The peptide is cleaved from the resin and purified using techniques such as HPLC.
-
Solution-Phase Peptide Synthesis
Step 1: The amino acids are protected with suitable protecting groups.
Step 2: The amino acids are coupled stepwise in solution using coupling reagents.
Step 3: The diphenylmethyl group is introduced through a reaction with diphenylmethyl chloride.
Step 4: The protecting groups are removed, and the peptide is purified.
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or solution-phase synthesis with optimization for yield and purity. Automation and advanced purification techniques are often employed to ensure consistency and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
L-Alanyl-L-valyl-N-(diphenylmethyl)-L-prolinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the peptide or its functional groups.
Substitution: The diphenylmethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the peptide.
Reduction: Reduced forms of the peptide or its functional groups.
Substitution: Peptides with substituted functional groups.
Wissenschaftliche Forschungsanwendungen
L-Alanyl-L-valyl-N-(diphenylmethyl)-L-prolinamide has several scientific research applications:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its potential biological activity and interactions with proteins and enzymes.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate or a component of drug delivery systems.
Industry: Utilized in the development of new materials and as a building block for more complex molecules.
Wirkmechanismus
The mechanism of action of L-Alanyl-L-valyl-N-(diphenylmethyl)-L-prolinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The diphenylmethyl group may enhance the compound’s binding affinity and specificity. The peptide can modulate biological pathways by inhibiting or activating target proteins, leading to various physiological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
L-Alanyl-L-valyl-N-1-naphthyl-L-alaninamide: Similar peptide structure with a naphthyl group instead of a diphenylmethyl group.
L-Alanyl-L-glutamine: A dipeptide with different amino acid composition.
N-Acetyl-L-alanyl-L-glutamine: Another peptide with an acetyl group and different amino acids.
Uniqueness
L-Alanyl-L-valyl-N-(diphenylmethyl)-L-prolinamide is unique due to the presence of the diphenylmethyl group, which can significantly influence its chemical and biological properties. This group may enhance the compound’s stability, binding affinity, and specificity, making it distinct from other similar peptides.
Eigenschaften
Molekularformel |
C26H34N4O3 |
|---|---|
Molekulargewicht |
450.6 g/mol |
IUPAC-Name |
(2S)-1-[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-methylbutanoyl]-N-benzhydrylpyrrolidine-2-carboxamide |
InChI |
InChI=1S/C26H34N4O3/c1-17(2)22(28-24(31)18(3)27)26(33)30-16-10-15-21(30)25(32)29-23(19-11-6-4-7-12-19)20-13-8-5-9-14-20/h4-9,11-14,17-18,21-23H,10,15-16,27H2,1-3H3,(H,28,31)(H,29,32)/t18-,21-,22-/m0/s1 |
InChI-Schlüssel |
WKJJKOCFFPMSNU-NYVOZVTQSA-N |
Isomerische SMILES |
C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N1CCC[C@H]1C(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3)N |
Kanonische SMILES |
CC(C)C(C(=O)N1CCCC1C(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3)NC(=O)C(C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


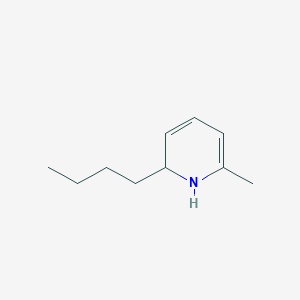
![(1S,5R,11R,13R,14R,16R,17R,18S,19S)-5-methyl-12-methylidene-7-azaheptacyclo[9.6.2.01,8.05,17.07,16.09,14.014,18]nonadecane-13,19-diol](/img/structure/B13790310.png)

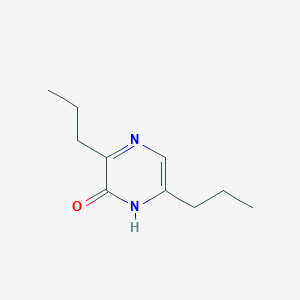
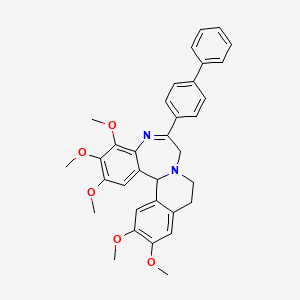
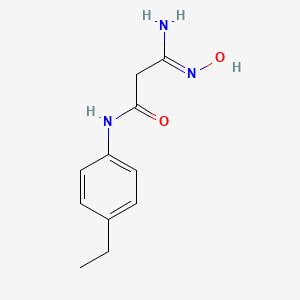
![(4S,5S,9R)-2,2,4-trimethyl-8-methylidene-1,3-dioxaspiro[4.4]nonan-9-ol](/img/structure/B13790349.png)
